2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine
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Overview
Description
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine is a compound that belongs to the class of aminopyrimidines This compound features a piperidine ring substituted with a dimethylamino group and a pyrimidine ring
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which this compound is a part of, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Some related compounds have shown promising results in vitro, including anti-proliferative activities against leukemia cell lines .
Molecular Mechanism
Related compounds have been found to bind to ctDNA via intercalation .
Temporal Effects in Laboratory Settings
It is recommended to store similar compounds in a dark place, in an inert atmosphere, at room temperature .
Metabolic Pathways
Phosphorilation is a regular process in cellular signal transduction that regulates many important cellular activities such as cell division, survival and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine typically involves the reaction of a piperidine derivative with a pyrimidine derivative. One common method involves the use of 4-(dimethylamino)piperidine and 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a kinase inhibitor in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of kinase inhibitors, it can block the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)piperidine: Shares the piperidine ring with a dimethylamino group but lacks the pyrimidine ring.
2-Chloropyrimidine: Contains the pyrimidine ring but lacks the piperidine ring and dimethylamino group.
Aminopyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine is unique due to its specific combination of a piperidine ring with a dimethylamino group and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)12-14-6-3-11(13)15-12/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFZQZPMRLLIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.